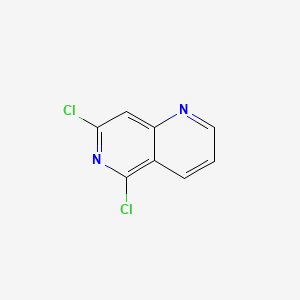

5,7-Dichloro-1,6-naphthyridine

Overview

Description

5,7-Dichloro-1,6-naphthyridine is a chemical compound that belongs to the naphthyridine family, a group of compounds known for their heterocyclic structure containing two nitrogen atoms at non-adjacent positions within the naphthalene ring system. This structure is of interest due to its potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of naphthyridine derivatives has been explored through various methods. One approach involves microwave-promoted, cobalt-catalyzed intramolecular [2 + 2 + 2] cyclizations to produce 5,6,7,8-tetrahydro-1,6-naphthyridines, which are closely related to the target compound . Another method includes the chemical modification of pyridine derivatives to synthesize methyl homologs of tetrahydro-1,6-naphthyridine . Additionally, an improved synthesis route for 5,6,7,8-tetrahydro-1,7-naphthyridine has been reported, offering a more efficient alternative to previous methods .

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives can be complex, with various substituents affecting their properties. For instance, the structure of a copper complex derived from a naphthyridine ligand has been elucidated using X-ray diffraction, revealing a six-coordinated Cu2+ ion with nitrogen and oxygen atoms from naphthyridine ligands and chloride ions .

Chemical Reactions Analysis

Naphthyridine compounds can undergo a range of chemical reactions. The reactivity of a dichloro methyl tetrahydro naphthyridine with amines has been studied, showing the possibility of obtaining mono- and di-amino-substituted derivatives under different experimental conditions. A new rearrangement to form 1-oxo derivatives of dihydro naphthyridines was also observed during the synthesis of some diamino derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives are influenced by their molecular structure. For example, the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, an intermediate for anticancer drugs, demonstrates the importance of substituents like chlorine and fluorine in determining the compound's reactivity and potential biological activity . The optimized synthesis method and the confirmation of the structure by 1H NMR and MS spectrum highlight the importance of these properties in the development of pharmaceutical compounds .

Scientific Research Applications

Antimalarial and Antitumor Agents : 5,7-Dichloro-1,6-naphthyridine derivatives have been studied for their potential as antimalarial and antitumor agents. Specifically, these compounds demonstrated moderate inhibition of Streptococcus faecium and human epidermal carcinoma cells, as well as a moderate increase in survival in mice with leukemia (Rosowsky et al., 1973).

Construction of Bridging Ligands and Ruthenium(II) Complexes : 1,5-Naphthyridine, a related molecule, has been used to create a series of new bidentate and tridentate ligands for constructing Ruthenium(II) complexes. These complexes have applications in various fields, including materials science and catalysis (Singh & Thummel, 2009).

Hydrogen-Bonded Supramolecular Architectures : Studies have concentrated on hydrogen bonding between bases like 5,7-dimethyl-1,8-naphthyridine-2-amine and acidic compounds, leading to the creation of supramolecular architectures. These architectures have significance in materials science for their potential applications in molecular recognition and self-assembly processes (Jin et al., 2010).

Anticancer Properties : There is burgeoning interest in the synthesis and biological applications of 1,6-naphthyridines due to their varied pharmacological activities, including anticancer properties. They have been tested against different cancer cell lines, and their structure-activity relationships have been studied (Lavanya et al., 2021).

Synthesis of Highly Functionalized Naphthyridines : Functionalized 1,6-naphthyridines have been synthesized under eco-friendly conditions. These compounds find applications in medicinal chemistry due to their potential biological activities (Mukhopadhyay, Das, & Butcher, 2011).

Photoluminescent Properties : Tetracarbonyl(naphthyridylcarbamoyl)rhenium(I) and Tetracarbonyl(naphthyridylamido)rhenium(I) complexes, derived from naphthyridine derivatives, exhibit interesting photoluminescent properties. These have potential applications in optoelectronic devices and sensors (Zuo, Fu, Che, & Cheung, 2003).

Biomedical Applications : 1,6-Naphthyridin-2(1H)-ones, a subfamily of naphthyridines, have been analyzed for their diverse biomedical applications. These compounds provide ligands for several receptors in the body and have been included in many patents and references (Oliveras et al., 2021).

Ion Sensing : Certain naphthyridine derivatives have been studied for their anion recognition abilities, particularly towards fluoride ions. This has implications for the development of new sensors and analytical methods (Chahal, Dar, & Sankar, 2018).

Safety and Hazards

Mechanism of Action

Target of Action

5,7-Dichloro-1,6-naphthyridine is a type of 1,6-naphthyridine, which are known to be pharmacologically active . They have a variety of applications such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities . .

Mode of Action

It is known that the specific and differential functionalization of the 1,6-naphthyridine core leads to specific activity . For example, certain functionalized 1,6-naphthyridines act as sex hormone regulatory agents or anti-HIV agents .

Biochemical Pathways

It is known that 1,6-naphthyridines have a wide spectrum of biological applications , suggesting that they may interact with multiple biochemical pathways.

Result of Action

Given its potential applications in anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities , it can be inferred that the compound may have a wide range of molecular and cellular effects.

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions may influence its stability.

Biochemical Analysis

Biochemical Properties

5,7-Dichloro-1,6-naphthyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in DNA replication and repair, making it a potential candidate for anticancer therapies . The compound’s interaction with these enzymes often involves binding to the active site, thereby preventing the enzyme from performing its normal function.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways . Additionally, it can modulate the expression of genes involved in cell cycle regulation, further contributing to its anticancer properties.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound can inhibit topoisomerase enzymes, which are essential for DNA replication . This inhibition results in the accumulation of DNA breaks, ultimately leading to cell death. Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been extensively studied. The compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound exhibits therapeutic effects, such as tumor growth inhibition and reduced microbial infection . At higher doses, toxic effects can be observed, including liver and kidney damage. These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The compound can affect metabolic flux by altering the levels of key metabolites, thereby influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, this compound can be transported into the nucleus, where it exerts its effects on DNA replication and repair.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is often found in the nucleus, where it interacts with DNA and nuclear proteins . Post-translational modifications and targeting signals play a role in directing this compound to specific subcellular compartments, ensuring its proper function.

properties

IUPAC Name |

5,7-dichloro-1,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-7-4-6-5(8(10)12-7)2-1-3-11-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNRPBMNTCYRAJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C(C=C2N=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10480354 | |

| Record name | 5,7-dichloro-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

337958-60-8 | |

| Record name | 5,7-dichloro-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-Naphthyridine, 5,7-dichloro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

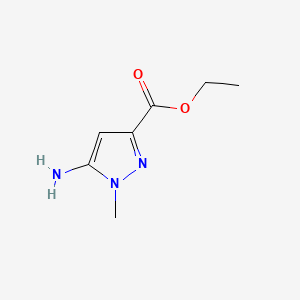

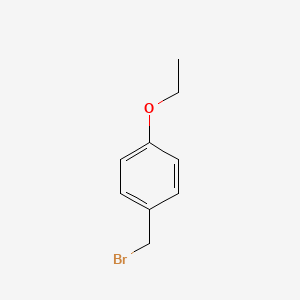

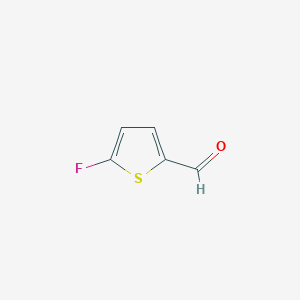

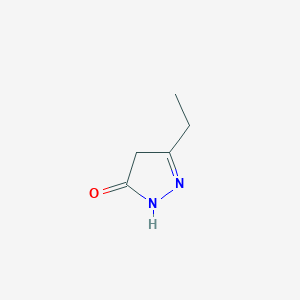

Synthesis routes and methods I

Procedure details

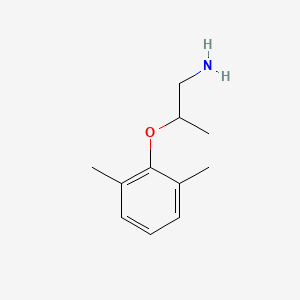

Synthesis routes and methods II

Procedure details

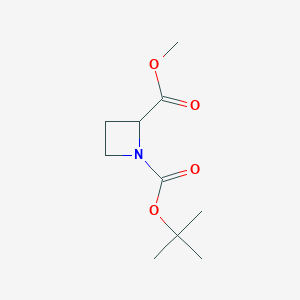

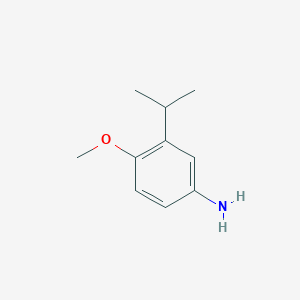

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the reactivity of 5,7-Dichloro-1,6-naphthyridine in palladium-catalyzed cross-coupling reactions?

A1: this compound exhibits site-selective reactivity in Suzuki–Miyaura cross-coupling reactions. Research shows that the initial attack preferentially occurs at the chlorine atom located at position 5. [, , ] This selectivity allows for the controlled synthesis of mono-arylated derivatives. Subsequent reactions can then target the remaining chlorine atom to generate diarylated naphthyridine derivatives. [, , ] This regioselective control is highly valuable for synthesizing diverse libraries of substituted naphthyridine compounds for various research purposes.

Q2: What are the advantages of using palladium-catalyzed cross-coupling reactions with this compound?

A2: Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, offer several advantages when applied to this compound:

- Versatility: This reaction allows the introduction of a wide range of aryl groups using readily available arylboronic acids. [, ]

- Regioselectivity: The reaction exhibits high selectivity for the 5-position chlorine, enabling the controlled synthesis of specific mono- and di-arylated products. [, , ]

- Mild conditions: These reactions are typically conducted under relatively mild conditions, minimizing the risk of unwanted side reactions or decomposition of sensitive substrates. [, ]

Q3: Where can I find more information about the synthesis and applications of naphthyridine derivatives?

A3: The provided research articles [, , ] offer a starting point for understanding the synthesis and reactivity of this compound. For broader information on naphthyridine derivatives, consult general organic chemistry textbooks and review articles focusing on heterocyclic chemistry. Additionally, searching scientific databases like SciFinder, Reaxys, and Web of Science using keywords like "naphthyridine," "Suzuki-Miyaura coupling," and "heterocyclic synthesis" will yield relevant research publications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1340665.png)

![Ethanol, 2-[4-(methylsulfonyl)phenoxy]-](/img/structure/B1340666.png)